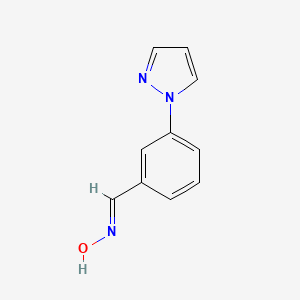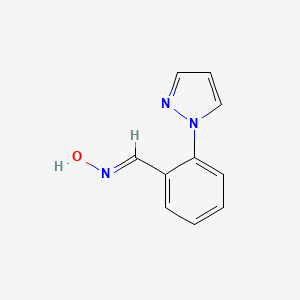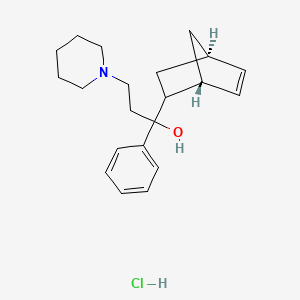
Biperiden hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization, Grignard reaction, and Mannich reaction . The reaction conditions typically involve heating to 95-98°C and using reagents like glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Industrial production methods focus on scalability and meeting pharmacopoeia standards .
Chemical Reactions Analysis
Biperiden hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of 5-ethylene-2-norbornene to 5-acetylnorbornene.
Reduction: Not commonly reported for this compound.
Substitution: Mannich reaction is a key step in its synthesis, involving the substitution of hydrogen atoms with functional groups.
Common reagents include glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Major products formed include intermediate compounds like 5-acetylnorbornene and the final product, this compound .
Scientific Research Applications
Biperiden hydrochloride is widely used in scientific research, particularly in the fields of:
Medicine: Used to treat Parkinson’s disease, drug-induced movement disorders, and to alleviate extrapyramidal symptoms
Chemistry: Studied for its anticholinergic properties and interactions with muscarinic receptors.
Biology: Investigated for its effects on the central and peripheral nervous systems.
Industry: Included in the vital and essential drug list for its therapeutic applications.
Mechanism of Action
Biperiden hydrochloride exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum . This action helps restore the balance of cholinergic transmission in the basal ganglia, which is crucial for managing symptoms of parkinsonism . It also possesses nicotinolytic activity, contributing to its therapeutic effects .
Comparison with Similar Compounds
Biperiden hydrochloride is often compared with other anticholinergic agents such as:
Triperiden hydrochloride: A structural isomer with similar pharmacological properties but cheaper.
Atropine: Another anticholinergic agent with stronger peripheral effects compared to biperiden.
Scopolamine: Known for its central anticholinergic effects but with different clinical applications.
This compound is unique due to its balanced central and peripheral anticholinergic effects, making it particularly effective for treating parkinsonism and extrapyramidal symptoms .
Properties
IUPAC Name |
1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20?,21?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-XYEFSAFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
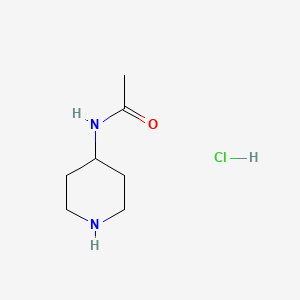
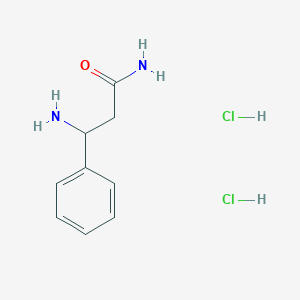
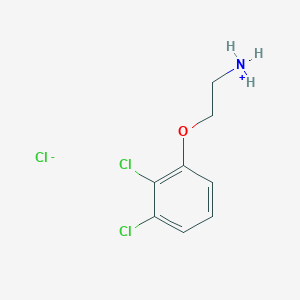
![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)

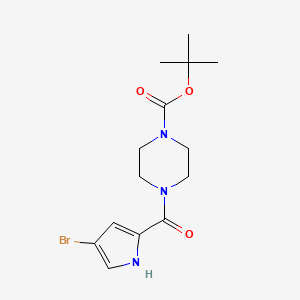
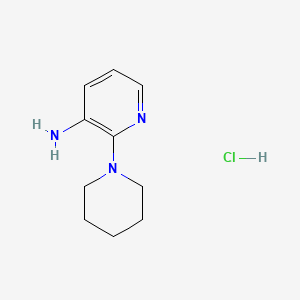
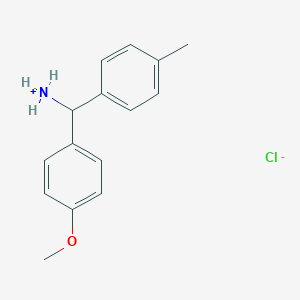
![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)
![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)
![4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852886.png)
